
Tricyclopentylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclopentylmethane is an organic compound with the molecular formula C₁₆H₂₈ and a molecular weight of 220.3935 g/mol It is a hydrocarbon consisting of a methane core bonded to three cyclopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricyclopentylmethane can be synthesized through the reaction of cyclopentylmagnesium bromide with trichloromethane (chloroform) under controlled conditions. The reaction typically involves the use of a Grignard reagent, which is prepared by reacting cyclopentyl bromide with magnesium in anhydrous ether. The Grignard reagent is then reacted with chloroform to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation methods on a larger scale. This involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tricyclopentylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tricyclopentylmethanol using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions are less common due to the stability of the cyclopentyl groups.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) under the influence of light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat.
Major Products:
Oxidation: Tricyclopentylmethanol.
Halogenation: Tricyclopentylmethyl chloride or bromide.
Scientific Research Applications
Tricyclopentylmethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tricyclopentylmethane is primarily related to its chemical reactivity. The compound’s structure allows it to participate in various chemical reactions, such as oxidation and substitution, which can lead to the formation of different products. These reactions are facilitated by the presence of reactive sites on the cyclopentyl groups.
Comparison with Similar Compounds
Cyclopentylmethane: Similar structure but with only one cyclopentyl group.
Dicyclopentylmethane: Contains two cyclopentyl groups.
Triphenylmethane: Similar tricyclic structure but with phenyl groups instead of cyclopentyl groups.
Uniqueness: Tricyclopentylmethane is unique due to the presence of three cyclopentyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
3752-92-9 |
|---|---|
Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
dicyclopentylmethylcyclopentane |
InChI |
InChI=1S/C16H28/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h13-16H,1-12H2 |
InChI Key |
NOTANCVPTDLROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2CCCC2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



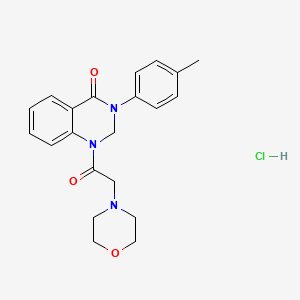
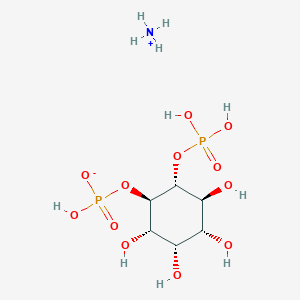
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
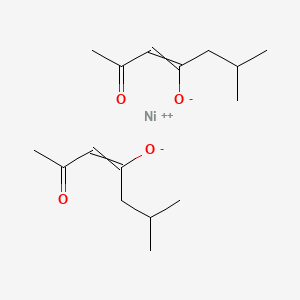
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)

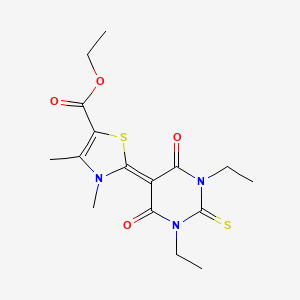
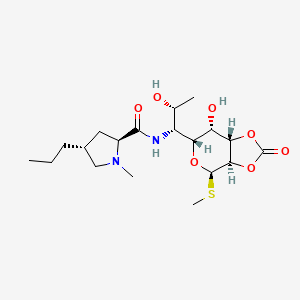
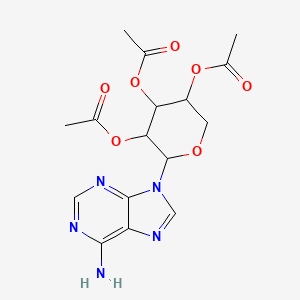

![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)
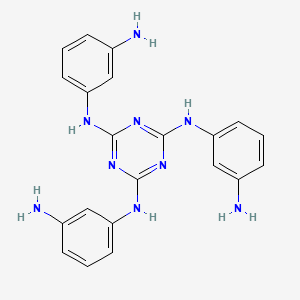
![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)
